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molecular formula C10H10ClN B3253971 1-(2-chloroethyl)-1H-indole CAS No. 23060-72-2

1-(2-chloroethyl)-1H-indole

Cat. No. B3253971
M. Wt: 179.64 g/mol
InChI Key: LLQLTXXWIKRBNE-UHFFFAOYSA-N
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Patent
US06068963

Procedure details

An oil dispersion (7.2 g) of sodium hydride (0.21 mol) and tetrahydrofuran (50 ml) were placed in a 500-ml flask equipped with a stirrer and a condenser tube, and the mixture was stirred in an ice-water bath. Indole (24.60 g, 0.21 mol) dissolved in tetrahydrofuran (100 ml) was gradually added dropwise to the mixture. After completion of addition, the ice-water bath was removed, and the mixture was stirred for one hour at room temperature. Subsequently, 2-chloroethyl p-toluenesulfonate (49.29 g, 0.21 mol) was added, and the mixture was allowed to react for 15 hours while being stirred under heat-reflux conditions. After completion of reaction, insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. The reaction mixture was purified by silica gel column chromatography to obtain 1-(2-chloroethyl)indole (15.4 g).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
49.29 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.C1(C)C=CC(S(O[CH2:22][CH2:23][Cl:24])(=O)=O)=CC=1>O1CCCC1>[Cl:24][CH2:23][CH2:22][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
49.29 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCl)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in an ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a condenser tube
ADDITION
Type
ADDITION
Details
was gradually added dropwise to the mixture
ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to react for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
while being stirred under heat-reflux conditions
CUSTOM
Type
CUSTOM
Details
After completion of reaction, insoluble matter
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCCN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 40.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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